2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H22ClN3O3 and its molecular weight is 447.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclization and Synthesis
- The compound has been used in cyclization reactions, such as the halocyclization of related piperazine derivatives, leading to hydrohalides and further conversion into other significant compounds (Zborovskii et al., 2011).
Luminescent Properties and Photo-Induced Electron Transfer
- Piperazine substituted naphthalimide model compounds, closely related to the chemical , exhibit interesting luminescent properties. These properties suggest potential applications in pH probes and photo-induced electron transfer (PET) processes (Gan et al., 2003).
Fluorimetric Applications
- Derivatives of the compound have been developed for rapid and facile fluorimetric detection of formaldehyde, demonstrating its potential in chemical sensing technologies (Dong et al., 2016).
Structural Analysis and Antitumor Activity
- Arylpiperazine derivatives, similar in structure to the compound, have been synthesized and analyzed for their molecular structure. These compounds have shown potential in antitumor activity, highlighting the relevance of this class of compounds in medical research (Zhou et al., 2017).
Antimicrobial Activity
- The compound's derivatives have been synthesized and tested for antimicrobial activity, indicating its potential in developing new antimicrobial agents (Sakram et al., 2018).
Fluorescent Ligands for Receptor Visualization
- Derivatives of this compound have been synthesized as fluorescent ligands for human 5-HT1A receptors, providing a tool for visualizing these receptors in cellular studies (Lacivita et al., 2009).
Chemical Sensing and Environmental Applications
- Certain derivatives of the compound have been used in the synthesis of fluorescent chemosensors for ion detection, indicating its applicability in environmental monitoring and chemical sensing (Zhang et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, thereby initiating a biochemical response .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability. Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemical Analysis
Biochemical Properties
It is known to be a potent and selective D4 dopamine receptor ligand . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in dopamine signaling pathways .
Cellular Effects
Given its role as a D4 dopamine receptor ligand, it is likely to influence cell function by modulating dopamine signaling pathways . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a D4 dopamine receptor ligand, it is likely to bind to the D4 dopamine receptor, potentially leading to changes in gene expression and cellular signaling
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Given its role as a D4 dopamine receptor ligand, it may be involved in dopamine metabolism .
Transport and Distribution
It is likely to be transported and distributed in a manner similar to other D4 dopamine receptor ligands .
Properties
IUPAC Name |
2-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c26-19-9-7-18(8-10-19)23(30)28-14-11-27(12-15-28)13-16-29-24(31)20-5-1-3-17-4-2-6-21(22(17)20)25(29)32/h1-10H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCPLVZNJMYDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.